N-(4-methoxyphenyl)-4-(morpholin-4-ylcarbonyl)piperidine-1-carbothioamide
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Overview
Description
N~1~-(4-METHOXYPHENYL)-4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound with a unique structure that combines a methoxyphenyl group, a morpholinocarbonyl group, and a tetrahydropyridinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-METHOXYPHENYL)-4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted amine and an aldehyde or ketone.
Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the tetrahydropyridine intermediate.
Attachment of the Morpholinocarbonyl Group: This can be done through a carbamoylation reaction, where morpholine reacts with a suitable carbonyl compound in the presence of a catalyst.
Formation of the Carbamothioamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-METHOXYPHENYL)-4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-(4-METHOXYPHENYL)-4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition or receptor binding.
Medicine: It may have potential therapeutic applications, such as acting as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N1-(4-METHOXYPHENYL)-4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-METHOXYPHENYL)-4-(CARBAMOYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
- N~1~-(4-METHOXYPHENYL)-4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBAMIDE
Uniqueness
N~1~-(4-METHOXYPHENYL)-4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is unique due to the presence of both a morpholinocarbonyl group and a thiocarbonyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H25N3O3S |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-4-(morpholine-4-carbonyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C18H25N3O3S/c1-23-16-4-2-15(3-5-16)19-18(25)21-8-6-14(7-9-21)17(22)20-10-12-24-13-11-20/h2-5,14H,6-13H2,1H3,(H,19,25) |
InChI Key |
UOAVIUFKQBFDMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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